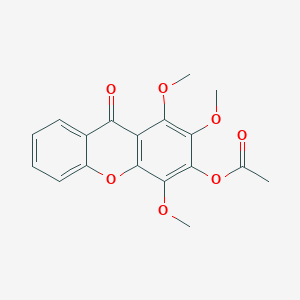
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is a synthetic organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate can be synthesized through several methods. One common approach involves the condensation of salicylic acid or its derivatives with phenol derivatives . Another method includes the reaction of aryl aldehydes with phenol derivatives . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized xanthone derivatives .
科学的研究の応用
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and modulate oxidative stress pathways . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
- 1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl β-D-glucopyranoside
- 9-Oxo-9H-xanthen-3-yl 2,3,4-tri-O-acetyl-5-thiopentopyranoside
Uniqueness
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups and an acetate group enhances its solubility and reactivity compared to other xanthone derivatives .
特性
CAS番号 |
110187-39-8 |
|---|---|
分子式 |
C18H16O7 |
分子量 |
344.3 g/mol |
IUPAC名 |
(1,2,4-trimethoxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C18H16O7/c1-9(19)24-18-16(22-3)14(21-2)12-13(20)10-7-5-6-8-11(10)25-15(12)17(18)23-4/h5-8H,1-4H3 |
InChIキー |
FIAZVGIUSKVRLW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=C(C(=C1OC)OC)C(=O)C3=CC=CC=C3O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
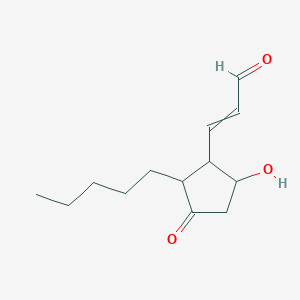
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

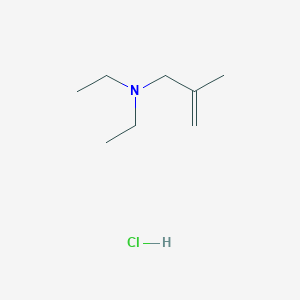
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
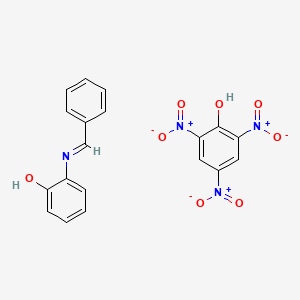
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)
![2-({[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}methyl)oxirane](/img/structure/B14331895.png)
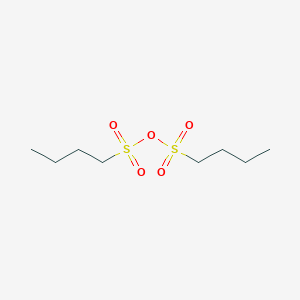

![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
